Succinimide, thio-

Description

BenchChem offers high-quality Succinimide, thio- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Succinimide, thio- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

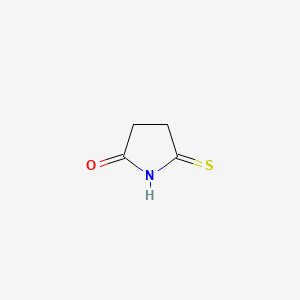

2D Structure

3D Structure

Properties

IUPAC Name |

5-sulfanylidenepyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS/c6-3-1-2-4(7)5-3/h1-2H2,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQDJDVDXAAXSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=S)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10194484 | |

| Record name | Succinimide, thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4166-00-1 | |

| Record name | 5-Thioxo-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4166-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinimide, thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004166001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinimide, thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Thio Succinimide and Its Derivatives

Conventional Synthetic Routes

Conventional methods for the synthesis of thiosuccinimides and their derivatives have been well-established, providing reliable and versatile access to these compounds. These routes often involve readily available starting materials and straightforward reaction conditions.

General Preparation of N-Thiosuccinimides

The general synthesis of N-(organothio)succinimides often involves a two-step procedure. This typically begins with the treatment of a thiol with sulfuryl chloride in the presence of a base like triethylamine (B128534) (Et₃N). The resulting intermediate is then reacted with succinimide (B58015), again in the presence of a base, to yield the N-thiosuccinimide product. beilstein-journals.org These compounds are noted for being more stable and safer alternatives to odorous and toxic thiols and are used as electrophilic sulfur sources for C–S bond formation. beilstein-journals.org

Another common approach involves the reaction of thiols with N-chlorosuccinimide (NCS). researchgate.net This method can be used for the oxidative coupling of thiols to form symmetrical disulfides, but under specific conditions, it serves as a pathway to N-thiosuccinimide derivatives. researchgate.net

Synthesis Utilizing N-Chlorosuccinimides

N-Chlorosuccinimide (NCS) is a key reagent in several synthetic strategies for thiosuccinimide derivatives. It is particularly useful for the in situ generation of reactive sulfur species from thiols. For instance, the oxidation of thiols with NCS in the presence of tetrabutylammonium (B224687) chloride and water can generate sulfonyl chlorides. organic-chemistry.org These intermediates can then be reacted with various nucleophiles in the same pot to produce a range of sulfur-containing compounds. organic-chemistry.org

The reaction between thiols and NCS can be complex, with the potential to form sulfenyl chlorides, disulfides, and ultimately, under oxidative and hydrolytic conditions, sulfonyl chlorides. acs.org The reaction pathway is influenced by factors such as the stoichiometry of the reactants and the presence of additives like water or hydrochloric acid. acs.orgorganic-chemistry.org For example, an excess of thiol relative to NCS tends to favor the formation of disulfides. acs.org In a non-aqueous environment, the reaction between a thiol and NCS can initiate the slow formation of a sulfenyl chloride, which then reacts with more thiol to produce a disulfide and HCl. The generated HCl can then catalyze the release of Cl₂ from NCS, accelerating the reaction. acs.org

The versatility of NCS is also demonstrated in its use for the direct synthesis of N-thiohydroxy succinimide esters from potassium thiolates. beilstein-journals.orgorganic-chemistry.org

Preparation of N-Thiohydroxy Succinimide Esters (NTSEs)

N-Thiohydroxy succinimide esters (NTSEs) are recognized as versatile reagents that can act as both acyl and acylthio surrogates. organic-chemistry.orgorganic-chemistry.org Their synthesis is achieved by treating potassium thiolates with N-chlorosuccinimide (NCS). beilstein-journals.orgorganic-chemistry.org This reaction is typically carried out in a solvent like acetonitrile (B52724) at room temperature. beilstein-journals.org The resulting NTSEs are stable compounds that can be stored for extended periods. organic-chemistry.org

These reagents are valuable because they allow for the selective cleavage of C-S and N-S bonds, enabling the synthesis of a diverse array of molecules such as ketones, thioesters, amides, and acyl disulfides. organic-chemistry.orgfigshare.com The selective activation of these bonds can be controlled by the choice of catalyst and nucleophile. For example, palladium catalysts or amine nucleophiles can be used to cleave the C-S bond, while zinc catalysts or thiols can activate the N-S bond. organic-chemistry.org

The general procedure for synthesizing key intermediates and final products from NTSEs is summarized below:

| Product Type | Reagents and Conditions |

| Ketones | NTSE, Boronic acid, Pd(OAc)₂, PCy₃HBF₄, KOH, Dioxane, 120°C. organic-chemistry.org |

| Thioesters | NTSE, Grignard reagent, ZnCl₂, THF. organic-chemistry.org |

| Acyl Disulfides | NTSE, Thiol, Triethylamine, DCM, 25°C. organic-chemistry.org |

Synthesis of N-Acylsulfenamides via N-Thiosuccinimides

A robust and general method for preparing N-acylsulfenamides involves the reaction of primary amides, carbamates, sulfonamides, sulfinamides, or ureas with stable N-thiosuccinimides. researchgate.netthieme-connect.deorganic-chemistry.org This approach is advantageous as it circumvents the need for highly reactive and often unstable sulfenyl chlorides. researchgate.netdntb.gov.ua The reaction is typically promoted by a base, such as sodium hydride (NaH), in a solvent like tetrahydrofuran (B95107) (THF). organic-chemistry.org

The N-thiosuccinimide starting materials are themselves prepared in a single step from commercially available thiols. thieme-connect.de This method demonstrates broad substrate scope, accommodating a wide variety of both the amide component and the thiol-derived substituent on the N-thiosuccinimide. organic-chemistry.org Yields for this transformation are generally high. organic-chemistry.org The reaction proceeds through a nucleophilic substitution at the sulfur atom of the N-thiosuccinimide, with the succinimide anion acting as a good leaving group. organic-chemistry.org

Advanced Synthetic Approaches

Modern synthetic chemistry has introduced sophisticated methods for constructing complex molecules with high efficiency and stereoselectivity. These advanced approaches often employ novel reaction cascades and catalytic systems.

Radical Cascade Reactions for Di-functionalized Succinimides

A powerful and "time-economical" strategy for synthesizing highly functionalized succinimide derivatives involves radical cascade reactions of 1,6-enynes. researchgate.net These methods allow for the one-pot construction of the succinimide core while introducing two new functional groups with excellent stereoselectivity. researchgate.netrsc.org

One such approach is the transition-metal-free, radical cascade seleno/thiosulfonation of aza-1,6-enynes. rsc.orgrsc.org This reaction proceeds under mild conditions and is praised for its operational simplicity, atom economy, and broad functional group tolerance. rsc.org The proposed mechanism involves the addition of a radical (e.g., an azide (B81097) radical generated from TMSN₃ and PIDA) to the alkene moiety of the aza-1,6-enyne. researchgate.net This is followed by a 5-exo cyclization to form a five-membered ring intermediate, which then couples with a radical source (e.g., a bromine radical from N-bromosuccinimide) to yield the di-functionalized succinimide product. researchgate.net

Recent developments have also utilized visible-light-mediated photocatalysis to initiate these radical cascades, further enhancing the green credentials and operational simplicity of the synthesis. nih.gov These reactions can be performed without the need for metals, oxidants, or bases, often using environmentally friendly solvents. nih.gov

The following table summarizes the key features of representative radical cascade reactions for synthesizing di-functionalized succinimides.

| Reaction Type | Key Reagents | Conditions | Key Features |

| Haloazidation | Aza-1,6-enynes, NBS or NCS, TMSN₃, PIDA | DCM, Room Temperature, 3-5 min | "Time-economical", excellent yields, good Z/E ratio. researchgate.net |

| Seleno/Thiosulfonation | Aza-1,6-enynes, Chalcogen source | Transition-metal-free | Atom economical, excellent stereoselectivity, mild conditions. rsc.orgrsc.org |

| Photocatalytic Iodo-sulfonylation | Aza-1,6-enynes, Sulfonyl source, Iodine source, 4CzIPN photocatalyst | Visible light, PEG-400 | Metal- and oxidant-free, eco-friendly solvent, atom economical. researchgate.net |

Transition-Metal-Free Synthesis Protocols

The development of transition-metal-free synthetic routes for thiosuccinimide derivatives is a significant area of research, driven by the need to avoid potential toxicity and contamination associated with residual metals, particularly in pharmaceutical applications. nih.gov These methods often rely on the inherent reactivity of the starting materials under specific catalytic or reaction conditions.

One prominent strategy involves the direct C–H sulfenylation of electron-rich arenes using N-(alkyl/arylthio)succinimides. beilstein-journals.org This reaction is typically catalyzed by a strong acid, such as trifluoroacetic acid (TFA), which protonates the succinimide moiety. This protonation enhances the electrophilicity of the sulfur atom, creating a reactive thio intermediate. This intermediate then undergoes electrophilic aromatic substitution with an electron-rich arene to yield the corresponding aryl sulfide. beilstein-journals.org A similar TFA-catalyzed approach has been successfully applied to the C2-sulfenylation of both protected and unprotected indoles. beilstein-journals.org

Another innovative metal-free approach is the regio- and stereoselective thiocyanatothiolation of alkynes and alkenes. rsc.org This method utilizes the combination of ammonium (B1175870) thiocyanate (B1210189) (NH4SCN) and N-thiosuccinimides. The reaction is facilitated by a hydrogen-bonding network, often involving a solvent like hexafluoro-2-propanol (HFIP), which activates the electrophilic sulfur species. rsc.orgrsc.org This protocol demonstrates good functional group tolerance and yields for a variety of substrates under mild conditions. rsc.org

Furthermore, metal-free cross-coupling reactions have been developed between secondary alkyl halides or mesylates and aryl or alkenylboronic acids. acs.org While not directly forming the thiosuccinimide ring, these methods are crucial for synthesizing precursors and derivatives, showcasing the expanding scope of transition-metal-free C-C and C-S bond formations in organic synthesis. The use of N-thiosuccinimides as sulfenylating agents in these contexts highlights their versatility. beilstein-journals.org

Table 1: Examples of Transition-Metal-Free Reactions Involving Thiosuccinimide Derivatives

| Reaction Type | Substrates | Reagent/Catalyst | Product | Ref |

|---|---|---|---|---|

| C–H Sulfenylation | Electron-rich arenes, N-(alkyl/arylthio)succinimides | Trifluoroacetic acid (TFA) | Aryl sulfides | beilstein-journals.org |

| C2-Sulfenylation | Indoles, N-(alkyl/arylthio)succinimides | Trifluoroacetic acid (TFA) | 2-Thioindoles | beilstein-journals.org |

| Thiocyanatothiolation | Alkynes/Alkenes, N-thiosuccinimides | Ammonium thiocyanate (NH4SCN) | Thiocyanatothiolated products | rsc.org |

One-Pot Synthetic Procedures

One-pot syntheses offer significant advantages by reducing reaction time, minimizing waste, and simplifying purification processes. For thiosuccinimide chemistry, these procedures are particularly valuable for creating complex and multifunctional molecules in a single, streamlined sequence.

A notable one-pot approach enables the formation of N-sulfenylated sulfonamide derivatives. rsc.org This method involves the reaction of a thiol with a sulfonamide in the presence of an activating agent that facilitates the S-N bond formation. The reaction can be performed efficiently, providing access to a diverse range of synthetically useful sulfonamides. acs.org Yields for these one-pot syntheses have been reported to be substantial, for instance, the synthesis of 4-(((4-isopropylphenyl)thio)amino)benzenesulfonamide resulted in a 63% yield. rsc.org

Another powerful one-pot strategy involves the dual functionalization of proteins. researchgate.net This can be achieved by combining the 1,6-addition of thiols to N-alkylpyridinium reagents with other bioorthogonal reactions like strain-promoted azide-alkyne cycloaddition (SPAAC) or inverse-electron-demand Diels-Alder (iEDDA) reactions. This sequential, one-pot process allows for the introduction of two different payloads onto a protein, expanding its functional capabilities for advanced biomedical applications. researchgate.net

Furthermore, a one-pot method for simultaneous stabilization and dual functionalization of maleimides has been developed. rsc.orgamazonaws.com This involves the consecutive conjugation of a thiol and an amine to a dibromomaleimide. The initial thiol addition is followed by the addition of an amine, which not only introduces a second functional group but also deactivates the maleimide's electrophilicity, thereby stabilizing the conjugate and preventing the retro-Michael reaction that often plagues traditional thiosuccinimide linkages. rsc.orgamazonaws.com

Table 2: Comparison of Additive-Free vs. One-Pot Synthesis Yields for N-Sulfenylated Sulfonamides

| Compound | Additive-Free Yield | One-Pot Yield | Ref |

|---|---|---|---|

| 4-(((4-methylphenyl)thio)amino)benzenesulfonamide | 84% | 71% | rsc.org |

| 4-(((4-isopropylphenyl)thio)amino)benzenesulfonamide | 83% | 63% | rsc.org |

| 4-(((4-(tert-butyl)phenyl)thio)amino)benzenesulfonamide | 86% | 67% | rsc.org |

| 4-(((4-chlorophenyl)thio)amino)benzenesulfonamide | 78% | 70% | rsc.org |

| 4-(((4-fluorophenyl)thio)amino)benzenesulfonamide | 65% | 56% | rsc.org |

Continuous Flow Synthesis Techniques

Continuous flow synthesis has emerged as a powerful technology for chemical production, offering enhanced safety, scalability, and process control compared to traditional batch methods. In the context of thiosuccinimide-related chemistry, flow techniques are being applied to improve efficiency and yield.

Flow chemistry is particularly advantageous for solid-phase peptide synthesis (SPPS), a process often used to create peptides that can be conjugated via thiosuccinimide linkages. academie-sciences.fr In a continuous flow SPPS setup, reagents and solvents are percolated through a fixed-bed reactor containing a resin. This method allows for rapid and versatile synthesis of peptide sequences with reduced consumption of reactants. academie-sciences.fr The efficiency of the synthesis can be optimized by modulating the flow rate and implementing techniques like "double coupling" for challenging steps. academie-sciences.fr

Electrochemical methods integrated into flow systems represent another cutting-edge approach. acs.org The electrochemical oxidative coupling of thiols and amines to form sulfonamides can be effectively performed in a continuous flow reactor. This method is environmentally benign as it is driven by electricity, requires no sacrificial reagents or catalysts, and produces hydrogen as a benign byproduct. Flow processing in these systems has been shown to provide optimal yields and can be readily scaled up. acs.org

Continuous flow systems have also been developed for the synthesis of more complex sulfur-containing compounds, such as NH2-sulfinamidines. researchgate.net These multi-step flow syntheses allow for the safe handling of transient and reactive intermediates, like N-(trimethylsilyl)-N-trityl-λ⁴-sulfanediimine, enabling nucleophilic additions that would be challenging in a batch process. researchgate.net While not directly producing thiosuccinimides, these advanced flow methodologies demonstrate the potential for creating a wide array of sulfur-based functional groups under highly controlled conditions. researchgate.netbeilstein-journals.org

Reaction Mechanisms and Mechanistic Studies of Thio Succinimide Transformations

Thiol-Maleimide Adduction and Thio-Succinimide Formation

The formation of a thio-succinimide adduct is achieved through the reaction of a thiol with the electron-deficient double bond of a maleimide (B117702) ring. This reaction is highly valued for its speed and selectivity under physiological conditions. axispharm.comthno.org

The fundamental reaction for creating the thio-succinimide linkage is the thia-Michael addition. axispharm.com This process involves the nucleophilic attack of a sulfur atom, typically from a deprotonated thiol (thiolate), onto one of the carbon atoms of the maleimide's carbon-carbon double bond. mdpi.com The reaction is highly efficient, often proceeding without a catalyst, particularly in polar solvents. axispharm.com The kinetics and predominant mechanism of this addition can be significantly influenced by the reaction conditions, including the choice of solvent and the presence or absence of an initiator. rsc.org

Computational and experimental studies have identified several distinct mechanistic pathways for the thiol-maleimide Michael addition: rsc.org

Base-Catalyzed Mechanism: In this pathway, a base is used to deprotonate the thiol, generating a highly nucleophilic thiolate anion. acs.orgmdpi.com This thiolate then rapidly adds to the maleimide acceptor. mdpi.com The formation of the thiolate is often the rate-limiting step, and the reaction rate is sensitive to pH, with basic conditions favoring thiolate formation and accelerating the reaction. mdpi.comnih.gov

Nucleophile-Initiated Mechanism: Strong nucleophiles, such as tertiary amines or phosphines, can initiate the reaction through a different pathway. acs.orgmdpi.com The nucleophile first attacks the maleimide double bond to form a zwitterionic intermediate. mdpi.com This intermediate then deprotonates a thiol molecule, generating a thiolate which propagates the reaction. mdpi.com This mechanism can be several orders of magnitude faster than the traditional base-catalyzed route. acs.org

Ion Pair-Initiated Mechanism: This pathway involves the formation of an ion pair which then proceeds to react. rsc.org

| Initiator/Catalyst | Proposed Mechanism | Effect on Reaction Rate | Reference |

|---|---|---|---|

| Tertiary Amine (e.g., Triethylamine) | Base-Catalyzed | Accelerates reaction by generating thiolate. | acs.orgmdpi.com |

| Phosphine | Nucleophile-Initiated | Significantly accelerates reaction via a zwitterionic intermediate. | acs.orgmdpi.com |

| Polar Aprotic Solvent (e.g., DMSO, DMF) | Solvent Effect | Favors thiolate formation, increasing rate, especially in base-catalyzed reactions. | mdpi.com |

Instability and Degradation Pathways of Thio-Succinimide Linkages

Despite its widespread use, the thio-succinimide linkage is known to be labile under certain conditions, particularly physiological ones. axispharm.comucl.ac.uk This instability arises from competing degradation pathways that can lead to deconjugation or structural rearrangement. iris-biotech.de

The primary pathway for the degradation of thio-succinimide adducts is the retro-Michael reaction. axispharm.comiris-biotech.de This is a reversible elimination reaction that cleaves the carbon-sulfur bond, regenerating the original thiol and maleimide reactants. ucl.ac.ukspringernature.comnih.gov The regenerated maleimide can then be intercepted by other nucleophiles present in the system. iris-biotech.de In a biological context, this can lead to the transfer of the maleimide-linked molecule to other thiols, such as the abundant human serum albumin, resulting in off-target effects and a loss of efficacy. ucl.ac.ukresearchgate.net

The retro-Michael reaction is essentially a β-elimination process, where the acidity of the proton alpha to the carbonyl group on the succinimide (B58015) ring is a key factor. researchgate.netresearchgate.net Deprotonation at this position initiates the elimination of the thioether. frontiersin.org The stability of the adduct against this reaction is not uniform and can be influenced by the local microenvironment, such as the presence of nearby charged protein residues. ucl.ac.uk The rate of this deconjugation can be modulated, for instance, by the reactivity of the original Michael donor. nih.gov While often viewed as a liability, this reversible nature has been explored as a potential mechanism for controlled release in reducing environments. nih.gov

An alternative and often desirable fate for the thio-succinimide adduct is hydrolysis. This process is generally irreversible and leads to a more stable product that is resistant to the retro-Michael reaction. iris-biotech.despringernature.comidexlab.com

The rate of thio-succinimide hydrolysis can be dramatically influenced by the substitution on the maleimide nitrogen, leading to extensive mechanistic investigation. Several theories have been proposed to explain the observed acceleration of hydrolysis in "next-generation" maleimides.

Base-Catalyzed Hydrolysis: One hypothesis suggests that a basic group positioned proximally to the succinimide ring can act as an intramolecular base catalyst. acs.orgresearchgate.net For example, a linker containing a primary or secondary amine, such as one derived from diaminopropionic acid (Dap), was thought to promote hydrolysis through this mechanism. nih.govacs.org However, this theory has been challenged. ucl.ac.uknih.govacs.org

Thiolate-Induced β-Elimination: It is crucial to recognize that hydrolysis competes with the retro-Michael reaction. researchgate.netresearchgate.net Conditions that might favor hydrolysis, such as the presence of a base, can also promote the deprotonation of the α-carbon, initiating β-elimination and subsequent deconjugation. researchgate.netresearchgate.net Therefore, enhancing the rate of hydrolysis over elimination is key to achieving a stable final product.

Electron-Withdrawing Group and Inductive Effects: A more widely substantiated theory posits that the rate of hydrolysis is primarily governed by electronic effects. ucl.ac.ukresearchgate.netkinampark.com It has been proposed that the dominant driving force for accelerated hydrolysis is the inductive electron-withdrawing effect of substituents on the maleimide nitrogen. ucl.ac.uknih.govacs.org Powerful electron-withdrawing groups (EWGs), such as N-aryl substituents or a nearby protonated amine, increase the electrophilicity of the ring's carbonyl carbons. ucl.ac.ukresearchgate.netkinampark.com This enhanced electrophilicity makes the carbonyls more susceptible to nucleophilic attack by water, thus accelerating the rate of ring-opening hydrolysis. researchgate.netkinampark.com

Research has demonstrated a linear correlation between the Taft σ* polar substituent constants of N-substituents and the corresponding hydrolysis rates, providing strong evidence for the inductive effect model. ucl.ac.uk Studies comparing N-alkyl, N-aryl, and N-fluorophenyl thiosuccinimides found that N-aryl adducts hydrolyze significantly faster than their N-alkyl counterparts. ucl.ac.ukkinampark.com This accelerated hydrolysis outpaces the retro-Michael reaction, leading to substantially more stable bioconjugates. ucl.ac.ukkinampark.com

| N-Substituent on Thio-Succinimide | Relative Hydrolysis Rate (t1/2) | Proposed Mechanistic Contributor | Reference |

|---|---|---|---|

| N-Alkyl | Slow (t1/2 = ~27 h) | Baseline reactivity, lone pair delocalization decreases carbonyl electrophilicity. | ucl.ac.uk |

| N-Aryl (Phenyl) | Fast (t1/2 = ~1.5 h) | Resonance/inductive effect of the phenyl ring increases carbonyl electrophilicity. | ucl.ac.ukkinampark.com |

| N-Aryl (Fluorophenyl) | Very Fast (t1/2 = ~0.7 h) | Strong inductive electron-withdrawing effect from fluorine further enhances carbonyl electrophilicity. | ucl.ac.uk |

| N-Aminoethyl (protonated) | Fast (t1/2 = ~3.6 h) | Strong inductive electron-withdrawing effect from the proximal ammonium (B1175870) group. | ucl.ac.uk |

Thio-Succinimide Hydrolysis

Formation and Interconversion of Thio-Aspartyl and Thio-Isoaspartyl Isomers

The hydrolysis of the thio-succinimide ring is a significant reaction that leads to the formation of two constitutional isomers: thio-aspartyl and thio-isoaspartyl. chemrxiv.org This process is of particular interest in the context of antibody-drug conjugates (ADCs), where the stability of the linker is paramount. The hydrolysis of the thio-succinimide stabilizes the linkage between the antibody and the payload by preventing the retro-Michael reaction, which would lead to deconjugation. acs.orgulisboa.pt

The formation of these isomers proceeds through the nucleophilic attack of water on one of the two carbonyl carbons of the succinimide ring. Attack at the carbonyl adjacent to the sulfur atom leads to the thio-aspartyl product, while attack at the other carbonyl results in the thio-isoaspartyl isomer. chemrxiv.org The ratio of these isomers can be influenced by various factors, including the electronic environment of the succinimide ring. researchgate.net

Recent studies have employed advanced analytical techniques, such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using orthogonal fragmentation methods like collision-induced dissociation (CID) and electron-activated dissociation (EAD), to differentiate and characterize these isomers without the need for synthesized reference materials. chemrxiv.org These methods have identified signature fragment ions that allow for the unambiguous identification of each isomer. chemrxiv.org

The interconversion between aspartyl and isoaspartyl residues can also occur spontaneously in proteins through a succinimide intermediate. nih.govnih.govresearchgate.net This isomerization is considered a form of protein damage and can affect a protein's structure and function. researchgate.net The rate of this interconversion is influenced by factors such as pH and the surrounding amino acid sequence. nih.gov While L-isoaspartate can be repaired back to L-aspartate by the enzyme protein L-isoaspartyl O-methyltransferase (PIMT), the D-isoaspartyl form appears to be a terminal modification. nih.govresearchgate.net

Table 1: Factors Influencing Thio-Aspartyl and Thio-Isoaspartyl Isomerization

| Factor | Description of Influence | References |

| pH | The rate of succinimide hydrolysis and subsequent isomer formation is pH-dependent. Mildly acidic conditions have been shown to promote spontaneous isomerization. | nih.govresearchgate.net |

| Electronic Effects | Electron-withdrawing substituents on the succinimide ring can increase the rate of ring-opening hydrolysis, favoring the formation of the stable thio-succinamic acid conjugates. | ulisboa.ptresearchgate.net |

| Enzymatic Repair | The enzyme PIMT can selectively repair L-isoaspartyl residues back to L-aspartyl residues, but not D-isoaspartyl residues. | nih.govresearchgate.net |

| Protein Structure | The local protein structure and the identity of neighboring amino acid residues can influence the rate of spontaneous isomerization of aspartate residues. | nih.gov |

Thiol Exchange Reactions

Thio-succinimide adducts are susceptible to thiol exchange reactions, a process that can lead to the premature cleavage of the conjugate. thno.org This instability arises from the reversible nature of the Michael addition reaction, also known as a retro-Michael reaction. thno.orgnih.gov In a biological environment, endogenous thiols such as glutathione (B108866) and albumin can participate in this exchange, leading to reduced efficacy and potential off-target effects of therapeutic conjugates. thno.orgnih.gov

The propensity for thiol exchange is influenced by the stability of the thio-succinimide ring. Ring-opening hydrolysis to form thio-succinamic acid derivatives effectively prevents this undesirable exchange by creating a more stable, irreversible linkage. ulisboa.ptresearchgate.net The rate of this stabilizing hydrolysis can be accelerated by introducing electron-withdrawing groups on the succinimide nitrogen. researchgate.net

The stability of thio-succinimide linkages is a critical consideration in the design of ADCs. For instance, conjugates derived from commercial PEG bis-maleimide reagents have shown significant deconjugation in the presence of reduced glutathione, whereas more stabilized linkers exhibit negligible decomposition under the same conditions. nih.gov

Side Reactions: Thiazine (B8601807) Formation Mechanisms

A significant side reaction that can occur with thio-succinimide conjugates, particularly those involving an N-terminal cysteine, is the formation of a six-membered thiazine ring. pharmiweb.comnih.gov This intramolecular rearrangement, known as transcyclization, complicates the purification and characterization of peptide conjugates and can lead to a loss of the intended product. nih.govpharmaceutical-networking.com

The mechanism of thiazine formation involves the nucleophilic attack of the free N-terminal amine of the cysteine on one of the carbonyl carbons of the succinimide ring. pharmiweb.comnih.govbachem.com This attack proceeds through a fused bicyclic tetrahedral intermediate, which then rearranges to form the more stable six-membered thiazine structure. pharmiweb.comnih.gov

The rate of thiazine formation is highly dependent on pH. pharmaceutical-networking.combachem.com At higher pH values, the N-terminal amine is deprotonated and thus more nucleophilic, leading to a significant increase in the rate of thiazine formation. nih.govpharmaceutical-networking.com Conversely, under acidic conditions (e.g., pH 5.0), the N-terminal amine is protonated, which prevents the intramolecular nucleophilic attack and preserves the succinimidyl thioether structure. pharmiweb.comnih.gov The amino acid sequence adjacent to the N-terminal cysteine can also influence the rate of this rearrangement. pharmaceutical-networking.com

Table 2: Conditions Affecting Thiazine Formation

| Condition | Effect on Thiazine Formation | Mechanism | References |

| pH | Increased rate at higher (basic) pH. | Deprotonation of the N-terminal amine increases its nucleophilicity for intramolecular attack on the succinimide carbonyl. | nih.govpharmaceutical-networking.combachem.com |

| N-terminal Cysteine | Prerequisite for the reaction. | The N-terminal amine of the cysteine acts as the intramolecular nucleophile. | pharmiweb.comnih.gov |

| Adjacent Amino Acid Sequence | The rate of formation varies depending on the adjacent amino acids. | The specific tripeptide sequence influences the rate of the side reaction. | pharmaceutical-networking.com |

Catalyzed Transformations

The transformations of thio-succinimide and its precursors can be facilitated and controlled through various catalytic methods. These include metal-mediated cleavages and acid-catalyzed bond formations, which offer enhanced efficiency and selectivity.

Palladium-Mediated Cleavage and Removal of Succinimide Derivatives

Palladium catalysts have been effectively employed for the cleavage of the C-S bond in thio-succinimide derivatives. nih.govacs.org This method allows for the on-demand removal of succinimide-based protecting groups or linkers, which is particularly useful in peptide and protein synthesis. nih.govacs.org

A plausible mechanism for this cleavage involves the chelation of a palladium complex between the thiol and a carbonyl group of the succinimide. nih.govacs.org This coordination is proposed to trigger a β-elimination reaction, resulting in the cleavage of the C-S bond and the formation of thiol-Pd and maleimide-Pd complexes. nih.govacs.org Subsequent treatment with a reducing agent like dithiothreitol (B142953) (DTT) liberates the free thiol. nih.govacs.org This palladium-mediated cleavage has been shown to be orthogonal to other protecting groups like thiazolidine (B150603) (Thz), allowing for sequential deprotection strategies in complex syntheses. nih.govacs.org

Lewis Acid Catalysis in C-S and N-S Bond Formations

Lewis acids play a crucial role in catalyzing the formation of both C-S and N-S bonds involving thio-succinimide precursors. wikipedia.org In the context of C-S bond formation, Lewis acids can activate N-thiosuccinimides, which act as electrophilic sulfur sources. rsc.org For example, the Lewis acid-catalyzed thiolation-cyclization of alkynes with N-thiosuccinimides has been used to synthesize 3-sulfenylated coumarins. rsc.org Similarly, Lewis acids like AlCl₃ can catalyze the bisulfenylation/cyclization of homopropargylic azides with N-thiosuccinimides to yield 3,4-bisthiolated pyrroles. beilstein-journals.org

The mechanism generally involves the activation of the N-S bond of the N-thiosuccinimide by the Lewis acid, making the sulfur atom more electrophilic and susceptible to nucleophilic attack. beilstein-journals.org

Lewis acids can also facilitate N-S bond formation. While some reactions involving amines and thiols can proceed without a metal catalyst, the presence of a Lewis acid like ZnCl₂ can facilitate the cleavage of the N-S bond in certain cross-coupling reactions. beilstein-journals.org Recent research has also shown that Lewis acid catalysts like FeCl₃ can overcome kinetic limitations in N-N bond formation from amines, a process related to N-S bond formation. chemrxiv.org

Intramolecular Catalysis in Succinimide Formation (e.g., by Histidine Side Chain)

The formation of a succinimide intermediate from an asparagine (Asn) residue can be significantly accelerated by the presence of a neighboring histidine (His) residue. mdpi.comnih.gov This is a case of intramolecular catalysis, where the imidazole (B134444) side chain of histidine acts as a proton-transfer mediator. mdpi.comnih.gov

Computational studies using density functional theory have shown that in an Asn-His sequence, the neutral Nε-protonated form of the histidine imidazole group can catalyze the formation of the tetrahedral intermediate, which is the first step in succinimide formation. mdpi.comnih.gov The mechanism involves the histidine side chain mediating a proton transfer, which enhances the nucleophilicity of the main-chain nitrogen of the histidine. mdpi.com This nitrogen then attacks the amide carbon of the asparagine side chain, leading to cyclization. mdpi.com This process, which forms the five-membered ring tetrahedral intermediate, occurs in a single concerted step. mdpi.com Once formed and protonated, this intermediate readily releases an ammonia (B1221849) molecule to yield the succinimide product. mdpi.comnih.gov This catalytic role of histidine is noteworthy because it accelerates a reaction that is typically slow when the residue following asparagine is bulky. mdpi.comnih.gov

Tautomerism Studies in Thio-Succinimide Systems (e.g., Thio-Thiol Tautomers)

Theoretical investigations, particularly those employing density functional theory (DFT), have provided significant insights into the energetics and stabilities of various tautomers of thio-succinimide analogues. researchgate.net A study by Sarkar et al. (2018) explored the tautomerism of 2,5-pyrrolidinedithione, a dithio analogue of succinimide, in an aqueous medium using the M06-2X level of theory. researchgate.net This research identified and characterized different tautomeric forms, including the thio-thiol tautomers, and calculated their relative energies and the activation energies for their interconversion. researchgate.net

The study revealed that for sulfur analogues of succinimide, the energy difference between tautomers is comparatively lower than that for their oxygen counterparts. researchgate.net This suggests a greater potential for the existence of multiple tautomeric forms in equilibrium for thiosuccinimide-related structures. The investigation also highlighted the role of the solvent in influencing tautomeric equilibria. researchgate.net

In addition to the common thio-thiol tautomerism, the theoretical study by Sarkar et al. also identified a novel form of tautomerization termed "thio-thioepoxy," which had not been previously reported in the literature. researchgate.netresearchgate.net This indicates the complex tautomeric possibilities within these heterocyclic systems.

The relative stabilities and activation barriers for the interconversion of these tautomers are crucial for predicting their chemical behavior. The potential energy surfaces (PESs) constructed from DFT calculations show the energetic pathways for these transformations. researchgate.netresearchgate.net

Below is a data table summarizing the theoretical findings on the relative and activation energies for the tautomerization of a dithio-succinimide analogue, as reported in the literature.

| Tautomeric System | Tautomer | Relative Energy (kcal/mol) | Activation Energy (kcal/mol) |

| 2,5-Pyrrolidinedithione | Dithione | 0.00 | - |

| Thio-thiol | 15.2 | 50.8 | |

| Dithiol | 29.8 | - |

Data derived from theoretical calculations at the DFT/M06-2X level in an aqueous medium. researchgate.net The relative energy is with respect to the most stable dithione tautomer. The activation energy corresponds to the forward reaction from the dithione form.

The study of tautomerism in thio-succinimide systems is fundamental to understanding their structure-activity relationships and reaction mechanisms. The interplay between different tautomeric forms can significantly influence their nucleophilic and electrophilic character, as well as their potential as precursors in organic synthesis. uni-goettingen.de

Derivatives and Structural Modifications of Thio Succinimide

N-Substituted Thio-Succinimide Derivatives

The stability and reactivity of the thio-succinimide linkage are significantly influenced by the nature of the substituent on the succinimide (B58015) nitrogen atom. Research has focused on both N-alkyl and N-aryl derivatives to modulate the properties of the resulting conjugates.

N-aryl maleimides, for instance, have been shown to form more stable antibody-drug conjugates (ADCs) compared to their N-alkyl counterparts. The introduction of N-phenyl or N-fluorophenyl groups accelerates both the initial thiol-maleimide coupling and the subsequent stabilizing hydrolysis of the thio-succinimide ring. researchgate.net Cysteine-linked ADCs prepared with N-aryl maleimides exhibit significantly less deconjugation in buffer and serum over time compared to those made with N-alkyl maleimides. researchgate.net In one study, N-aryl maleimide (B117702) conjugates showed less than 20% deconjugation after 7 days at 37°C, whereas N-alkyl derivatives showed 35-67% deconjugation under the same conditions. researchgate.net

The electronic properties of the N-substituent play a crucial role. Electron-withdrawing groups on the N-substituent increase the rate of the desirable ring-opening hydrolysis of the thio-succinimide, which forms a stable, linear thio-succinamic acid. This minimizes the reversible retro-Michael reaction that leads to deconjugation and exchange with other thiols. mdpi.com For example, monitoring the reaction of an SF5-bearing N-aryl maleimide with N-acetyl-L-cysteine by LC-MS revealed that the hydrolysis of the intermediate thio-succinimide conjugate was instantaneous. mdpi.com This rapid hydrolysis is advantageous for preventing undesirable thiol exchange reactions. mdpi.com

Conversely, the instability of the thioether linkage in some N-substituted succinimides can be exploited. Palladium-based methods have been developed for the cleavage of the C-S bond in N-substituted succinimide derivatives, allowing the succinimide to be used as a cleavable protecting group for cysteine residues in peptide and protein synthesis. nih.gov

Table 1: Comparison of N-Substituted Thio-Succinimide Derivative Stability

| N-Substituent Type | Key Features | Impact on Thio-Succinimide Linkage | Reference(s) |

| N-Aryl | Phenyl, Fluorophenyl groups | Accelerates ring-opening hydrolysis, increases conjugate stability, reduces deconjugation. | researchgate.netmdpi.com |

| N-Alkyl | Standard aliphatic groups | More prone to retro-Michael reaction and thiol exchange, leading to lower conjugate stability. | researchgate.net |

| Electron-Withdrawing | e.g., SF5-aryl | Promotes rapid, often instantaneous, hydrolysis to a stable thio-succinamic acid. | mdpi.com |

Isomeric Forms: Thio-Aspartyl and Thio-Isoaspartyl

The hydrolysis of the thio-succinimide ring, while beneficial for stabilizing the conjugate linkage, introduces a new level of complexity by creating constitutional isomers. The ring-opening reaction can occur at two different carbonyl positions, resulting in a mixture of thio-aspartyl (thio-Asp) and thio-isoaspartyl (thio-isoAsp) products. chemrxiv.orgacs.orgresearchgate.net

This isomerization is analogous to the deamidation of asparagine residues in proteins, which also proceeds through a succinimide intermediate. chemrxiv.orgnih.gov The formation of these isomers can be significant in the context of biopharmaceuticals like antibody-drug conjugates (ADCs), as the structural difference may impact their pharmacological properties. researchgate.net The ratio of the two isomers can vary, with reports suggesting that the thio-isoAsp form is often the major product, sometimes in a ratio approaching 3:1 over the thio-Asp form, similar to what is observed in asparagine deamidation. acs.orgnih.gov However, the local environment of the conjugation site can influence this ratio, with some sites showing a 1:1 distribution. acs.org

Distinguishing between these isomers is an analytical challenge. Advanced mass spectrometry techniques, particularly those using electron-activated dissociation (EAD), have proven effective for their differentiation without the need for synthesized reference standards. chemrxiv.orgresearchgate.netnih.gov EAD-MS/MS generates distinct fragment ions for each isomer, allowing for their unambiguous identification. researchgate.netnih.govresearchgate.net For example, characteristic fragment ions can be used to identify the thio-isoaspartyl and thio-aspartyl structures, providing crucial insights into the biotransformation of thio-succinimide-linked molecules. nih.gov

Table 2: Characteristics of Thio-Succinimide Hydrolysis Isomers

| Isomer | Formation | Analytical Differentiation | Typical Ratio (isoAsp:Asp) | Reference(s) |

| Thio-Aspartyl (thio-Asp) | Hydrolysis of the thio-succinimide ring at one of the two carbonyl carbons. | Differentiated by unique fragment ions in Electron-Activated Dissociation (EAD) Mass Spectrometry. | Can vary; often the minor product. | chemrxiv.orgacs.orgresearchgate.net |

| Thio-Isoaspartyl (thio-isoAsp) | Hydrolysis of the thio-succinimide ring at the alternative carbonyl carbon. | Differentiated by unique fragment ions in EAD Mass Spectrometry. | Can vary; often the major product (e.g., ~3:1). | chemrxiv.orgacs.orgresearchgate.netnih.gov |

N-Thiohydroxy Succinimide Esters (NTSEs)

N-Thiohydroxy succinimide esters (NTSEs) are versatile reagents that serve as both acyl and acylthio surrogates in organic synthesis. nih.govorganic-chemistry.orgacs.org These stable compounds, prepared by treating potassium thiolates with N-chlorosuccinimide, allow for the selective transfer of either acyl or acylthio moieties by leveraging the differential reactivity of their C-S and N-S bonds. organic-chemistry.org

The selective cleavage of these bonds can be controlled by the choice of catalyst and nucleophile:

Acyl Transfer (C-S Bond Cleavage): Palladium catalysts or amine nucleophiles can be used to activate the C-S bond, leading to the formation of ketones and amides, respectively. organic-chemistry.org

Acylthio Transfer (N-S Bond Cleavage): Zinc-based catalysts or thiol nucleophiles activate the N-S bond, facilitating the synthesis of thioesters and acyl disulfides. organic-chemistry.orgorganic-chemistry.org

This dual reactivity allows NTSEs to be used in a variety of transformations, providing access to important functional groups from a single precursor. organic-chemistry.orgacs.org

Table 3: Reactivity of N-Thiohydroxy Succinimide Esters (NTSEs)

| Bond Cleaved | Activating Agent(s) | Product Type(s) | Reference(s) |

| C-S (Acyl Transfer) | Palladium catalyst, Boronic acids | Ketones | organic-chemistry.org |

| C-S (Acyl Transfer) | Amines | Amides | organic-chemistry.org |

| N-S (Acylthio Transfer) | Zn catalyst, Grignard reagents | Thioesters | organic-chemistry.org |

| N-S (Acylthio Transfer) | Thiols, Triethylamine (B128534) | Acyl Disulfides | organic-chemistry.org |

N-Sulfenylsuccinimides

N-Sulfenylsuccinimides and the related N-sulfenylphthalimides are highly reactive and electrophilic sulfur-transfer reagents used extensively in organic synthesis for the formation of C-S bonds. beilstein-journals.orgbeilstein-journals.org These compounds are often more stable and easier to handle alternatives to traditional sulfenylating agents like thiols and sulfenyl halides. beilstein-journals.org They have been employed in a wide array of reactions, including electrophilic aromatic substitutions, ring-opening reactions, and dehydrogenative cross-couplings. beilstein-journals.org

The reactivity of N-sulfenylsuccinimides can be harnessed in reactions catalyzed by transition metals or organocatalysts, as well as in catalyst-free transformations. beilstein-journals.orgresearchgate.netresearchgate.net For example, Lewis acids like Sc(OTf)₃ can catalyze the reaction between N-(organothio)succinimides and sodium sulfinates to produce thiosulfonates. beilstein-journals.org Palladium and copper catalysts have been used for various C-H functionalization and cross-coupling reactions to form aryl sulfides. beilstein-journals.org More recently, the radical chemistry of N-sulfenylsuccinimides has been explored, using photoredox catalysis to generate thiyl radicals for the synthesis of thioesters and other sulfur-containing compounds. researchgate.net A TMSOTf-catalyzed C2-sulfenylation of indoles using N-sulfenylsuccinimides has also been developed. acs.org Additionally, a strategy for S-N cross-coupling has been established using thiosuccinimide to achieve N-sulfenylation of sulfonamides. nih.gov

Table 4: Applications of N-Sulfenylsuccinimides in Synthesis

| Reaction Type | Catalyst/Conditions | Product | Reference(s) |

| Thiosulfonate Synthesis | Sc(OTf)₃ | Thiosulfonates | beilstein-journals.org |

| C-H Thioarylation | Palladium | Aryl sulfides | beilstein-journals.org |

| Electrophilic Thiolation | Copper Acetate | (Hetero)aryl/alkyl sulfides | beilstein-journals.org |

| Thioesterification | N-Heterocyclic Carbene (NHC) / Photoredox | Thioesters | researchgate.net |

| C2-Sulfenylation of Indoles | TMSOTf | 2-Thioindoles | acs.org |

| N-Sulfenylation | Additive-free | N-sulfenylated sulfonamides | nih.gov |

Bioconjugation Linkers: Bis-Maleimide and Homobifunctional Reagents

Homobifunctional linkers, particularly those containing two maleimide groups (bis-maleimides), are widely used for protein-protein conjugation by targeting cysteine residues. acs.orgnih.govacs.org These reagents react with thiols on two separate protein molecules or within the same protein to form stable thioether linkages via the thio-succinimide structure. thermofisher.com This strategy is fundamental in creating bispecific antibodies, antibody-drug conjugates, and other complex protein assemblies. researchgate.netnih.govacs.org

A key challenge with first-generation maleimide linkers is the instability of the resulting thio-succinimide adduct, which can undergo a retro-Michael reaction, leading to conjugate degradation. acs.org To overcome this, "next-generation" maleimides have been developed that promote the rapid hydrolysis of the thio-succinimide ring to a stable linear form. acs.orgnih.gov Recent innovations include "on-demand" stabilizing maleimides, where the hydrolysis is triggered by an external stimulus like a chemical reductant (e.g., TCEP) or UV light. acs.orgnih.govnih.gov This provides temporal control over the stabilization process, allowing for the efficient assembly of complex conjugates before the stabilizing hydrolysis is initiated. nih.gov

The design of the linker itself is also critical. Incorporating elements like polyethylene (B3416737) glycol (PEG) chains enhances solubility and provides flexibility. acs.org By carefully designing these homobifunctional reagents, researchers can create stable and functional protein-protein conjugates with high purity. nih.govacs.org

Table 5: Strategies for Homobifunctional Thio-Succinimide Linkers

| Linker Strategy | Description | Key Advantage(s) | Reference(s) |

| Classic Bis-Maleimide | A linker with a maleimide at each end for crosslinking cysteine thiols. | Simple and widely used for protein dimerization. | nih.govthermofisher.com |

| Self-Stabilizing Bis-Maleimide | The maleimide structure is designed to promote automatic hydrolysis post-conjugation. | Creates a more stable final conjugate by preventing retro-Michael reaction. | acs.org |

| On-Demand Stabilizing Bis-Maleimide | Hydrolysis of the thio-succinimide is initiated by an external trigger (chemical, photochemical). | Provides temporal control, separating the conjugation and stabilization steps. | acs.orgnih.govnih.gov |

| Dibromomaleimide Linkers | A maleimide derivative that reacts with two thiols, forming stable aminothiomaleimides. | Avoids formation of isomeric products upon stabilization. | rsc.org |

Heterocyclic Fused Derivatives (e.g., Thiochromenopyrroledione, Benzoxepine-fused Succinimides)

The succinimide ring, often derived from a maleimide precursor, can be a key component in the synthesis of more complex, fused heterocyclic systems. These reactions often leverage the reactivity of the maleimide double bond or functional groups on the succinimide structure itself.

Rhodium(III) catalysis has emerged as a powerful tool for the C-H functionalization of various heterocycles with maleimides, leading to succinimide-containing fused systems. For example, the reaction of chromones, 1,4-naphthoquinones, and xanthones with maleimides under Rh(III) catalysis efficiently produces a range of succinimide-adorned heterocycles. acs.orgresearchgate.net Similarly, Rh(III)-catalyzed reactions of N-aryl indazol-3-ols with maleimides yield succinimide-linked indazol-3-ol derivatives. nih.gov Mechanistically, these transformations can proceed via a 1,4-addition pathway involving migratory insertion of the maleimide olefin. nih.gov

Another approach involves the use of diazoarylidene succinimides (DAS) in rhodium(II)-catalyzed reactions. These reactions can generate spiro-annulated heterocycles where the succinimide ring is fused to another ring system, such as a furanone or pyran. beilstein-journals.org These methods provide access to novel and medicinally relevant heterocyclic scaffolds. beilstein-journals.org

Chiral Succinimide Frameworks

The development of methods for the asymmetric synthesis of chiral succinimide frameworks is of great interest due to their prevalence in biologically active compounds. mdpi.comnih.gov Catalytic asymmetric reactions using maleimide-type precursors are a primary strategy for accessing these enantioenriched structures.

Organocatalysis using chiral phosphines has been successfully applied to the allylic alkylation of α-benzylidene succinimides with Morita-Baylis-Hillman (MBH) carbonates. mdpi.comnih.govresearchgate.netmdpi.comacs.org This method yields optically active succinimide derivatives with two adjacent chiral centers in high yields and excellent stereoselectivities. mdpi.comnih.gov

Furthermore, rhodium-catalyzed asymmetric transfer hydrogenation provides a stereodivergent route to chiral 3,4-disubstituted succinimides. bohrium.com By tuning the reaction conditions, it is possible to selectively produce either the syn- or anti-configured products from the same starting material, offering access to all four possible stereoisomers. bohrium.com These advanced synthetic methods provide powerful tools for constructing complex chiral molecules built upon the succinimide scaffold, which are direct analogs of the thio-succinimide structure.

N-Acylsulfenamide Derivatives

N-Acylsulfenamides are a significant class of compounds derived from the reaction of N-thiosuccinimides with various amide-containing molecules. These derivatives are recognized as important intermediates in organic synthesis, particularly in the development of high oxidation state sulfur compounds used in asymmetric catalysis. yale.eduyale.eduorganic-chemistry.orgnih.govdntb.gov.ua

A robust and general method for the preparation of N-acylsulfenamides involves the reaction of stable, pre-formed N-thiosuccinimides with primary amides, carbamates, sulfonamides, sulfinamides, and ureas. organic-chemistry.orgnih.gov This transformation typically proceeds under basic conditions, for example, using sodium hydride in tetrahydrofuran (B95107) (THF). organic-chemistry.org A key advantage of this method is the use of stable and easily accessible N-thiosuccinimide reactants, which are themselves prepared in a single step from commercially available thiols. This approach circumvents the need for highly reactive and often unstable sulfenyl chlorides, which are traditionally used for such transformations. organic-chemistry.orgnih.gov

The reaction demonstrates broad substrate compatibility. It accommodates a wide variety of amide-based starting materials, including those with alkyl and aryl substituents. organic-chemistry.org Furthermore, the methodology is tolerant of a diverse range of thiol-derived groups on the N-thiosuccinimide, encompassing linear, branched, and aromatic functionalities. organic-chemistry.org Research has demonstrated the versatility of this method with numerous examples, achieving high yields, often up to 93%. organic-chemistry.org The reaction mechanistically proceeds through a nucleophilic substitution at the sulfur atom of the N-thiosuccinimide, facilitated by the succinimide anion acting as a good leaving group. organic-chemistry.org

The resulting N-acylsulfenamides are not just synthetic curiosities; they are valuable precursors for more complex molecules. Their utility has been highlighted in the asymmetric synthesis of sulfoximines and sulfinamides, which are important chiral auxiliaries and structural motifs in medicinal chemistry. yale.eduorganic-chemistry.org

Table 1: Synthesis of N-Acylsulfenamide Derivatives

This table presents representative examples of the synthesis of N-acylsulfenamides from the reaction of various amides with N-thiosuccinimides, highlighting the broad scope of the reaction.

| Amide Reactant | Thiol-Derived Substituent (R) | N-Acylsulfenamide Product | Yield (%) |

| Benzamide | Phenyl | N-(Phenylthio)benzamide | High |

| Acetamide | tert-Butyl | N-(tert-Butylthio)acetamide | High |

| Methyl Carbamate | 4-Methoxyphenyl | Methyl (4-Methoxyphenylthio)carbamate | High |

| p-Toluenesulfonamide | 2-Naphthyl | N-(2-Naphthylthio)-4-methylbenzenesulfonamide | High |

| Urea | Ethyl | 1-(Ethylthio)urea | Good |

| Propionamide | Benzyl | N-(Benzylthio)propionamide | High |

| Isobutyramide | Isopropyl | N-(Isopropylthio)isobutyramide | High |

| Cyclohexanecarboxamide | Cyclohexyl | N-(Cyclohexylthio)cyclohexanecarboxamide | High |

N-Thiocyanatosuccinimide (NTS)

N-Thiocyanatosuccinimide (NTS) is a highly effective electrophilic thiocyanating reagent. nih.gov It is often generated in situ to avoid handling the isolated, potentially unstable compound. Common methods for its in-situ generation involve the reaction of an N-halosuccinimide, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), with an alkali metal thiocyanate (B1210189) like potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN). semanticscholar.orgd-nb.info This reactive intermediate is a versatile tool for introducing the thiocyanate (-SCN) functional group into a wide array of organic molecules through C-S bond formation. nih.govsemanticscholar.org

The thiocyanation of aromatic and heteroaromatic compounds is a primary application of NTS. The reaction mechanism involves the electrophilic attack of the SCN+ equivalent, provided by NTS, onto an electron-rich substrate. semanticscholar.org For instance, anilines and phenols, which are highly activated aromatic compounds, readily undergo thiocyanation. yale.eduskidmore.edu The reaction is often highly regioselective, with the thiocyanate group typically introduced at the para-position relative to the activating hydroxyl or amino group. yale.edu This methodology has been successfully applied to a broad scope of substituted anilines and phenols, tolerating both electron-donating and electron-withdrawing groups on the aromatic ring and providing good to excellent yields. semanticscholar.orgskidmore.edu

The utility of NTS extends to the functionalization of other substrates as well. N-acyl carboximides can be smoothly α-thiocyanated using NTS in the presence of a base. nih.gov This reaction proceeds through the formation of an enolate, which then attacks the electrophilic sulfur of NTS. nih.gov These α-thiocyanated adducts are valuable intermediates, for example, in the synthesis of 5-substituted and 5,5-disubstituted 2,4-thiazolidinediones, which are moieties of interest in medicinal chemistry. nih.gov The thiocyanation of chiral N-acyl carboximides can proceed with high diastereoselectivity. nih.gov Furthermore, sustainable and solvent-free methods for the thiocyanation of heterocycles like indoles using in situ generated NTS under mechanochemical (ball-milling) conditions have been developed, yielding products in good to excellent yields. organic-chemistry.org

Table 2: Thiocyanation of Various Substrates using N-Thiocyanatosuccinimide (NTS)

This interactive table showcases the versatility of NTS in the thiocyanation of different classes of organic compounds, with data compiled from various research findings.

| Substrate | Product | Yield (%) | Reference |

| Aniline | 4-Thiocyanatoaniline | 92 | semanticscholar.org |

| 4-Methylaniline | 2-Thiocyanato-4-methylaniline | 97 | semanticscholar.org |

| 4-Chloroaniline | 2-Thiocyanato-4-chloroaniline | 98 | semanticscholar.org |

| Phenol | 4-Thiocyanatophenol | 89 | skidmore.edu |

| o-Nitro Phenol | 2-Nitro-4-thiocyanatophenol | 85 | skidmore.edu |

| Indole | 3-Thiocyanatoindole | High | organic-chemistry.org |

| N-Acyl Imide (Generic) | α-Thiocyanato-N-acyl imide | 82 | nih.gov |

| N,N-Dimethylaniline | 4-Thiocyanato-N,N-dimethylaniline | 95 | skidmore.edu |

Applications in Advanced Chemical Synthesis and Material Science

Bioconjugation Chemistry and Protein Modification

The formation of a stable thiosuccinimide linkage is a widely employed strategy for the covalent attachment of molecules to proteins and other biomolecules. biosyn.com This is primarily due to the high selectivity and reactivity of maleimides towards the sulfhydryl groups of cysteine residues under physiological conditions. windows.netrsc.org

Linker Design and Stability in Antibody-Drug Conjugates (ADCs)

Thiosuccinimide linkages are a critical component in the design of many antibody-drug conjugates (ADCs), a class of targeted cancer therapies. rsc.orgiris-biotech.de In a typical ADC, a potent cytotoxic drug is attached to a monoclonal antibody via a linker, and the thiosuccinimide moiety often serves as the covalent connection point. iris-biotech.de Ten of the twelve FDA-approved ADCs utilize the maleimide-thiol reaction in their construction.

A significant challenge with thiosuccinimide-based ADCs is the potential for instability of the linker in the bloodstream. iris-biotech.descite.ai The thiosuccinimide bond can undergo a retro-Michael reaction, leading to premature release of the drug from the antibody. iris-biotech.denih.gov This can decrease the therapeutic efficacy and increase off-target toxicity. iris-biotech.denih.gov

To address this instability, significant research has focused on linker design to enhance the stability of the thiosuccinimide bond. nih.govmdpi.com Key strategies include:

Thiosuccinimide Ring Hydrolysis: The hydrolyzed, ring-opened form of the thiosuccinimide is resistant to the retro-Michael reaction. iris-biotech.demdpi.com Several approaches have been developed to promote this hydrolysis, including the incorporation of basic groups adjacent to the maleimide (B117702) to catalyze the reaction. scite.ainih.gov For example, linkers containing diaminopropionic acid (DPR) have been shown to induce rapid hydrolysis at neutral pH. scite.aimdpi.com

Modifying the Maleimide Structure: The use of N-aryl maleimides instead of N-alkyl maleimides has been shown to form more stable conjugates. mdpi.comresearchgate.net Similarly, other modifications to the maleimide structure, such as the inclusion of PEG chains or the use of 2-(maleimidomethyl)-1,3-dioxane (MD), have been explored to improve stability and solubility. nih.govresearchgate.net

Conjugation Site Selection: The stability of the thiosuccinimide linkage can also be influenced by the specific cysteine residue on the antibody to which the linker is attached. mdpi.combiochempeg.com The local protein microenvironment can affect the rate of hydrolysis and retro-Michael reaction. core.ac.uk

| Conjugation Site Selection | Choosing specific cysteine residues on the antibody for conjugation. mdpi.combiochempeg.com | The local protein environment around the cysteine can significantly impact the stability of the resulting thiosuccinimide linkage. core.ac.uk |

Protein-Protein Conjugation and Dimerization

Thiosuccinimide chemistry is a powerful tool for the creation of well-defined protein-protein conjugates and dimers. acs.orgnih.govnih.gov This is often achieved using homobifunctional crosslinkers that contain two maleimide groups. acs.orgnih.gov These reagents can react with cysteine residues on two different protein molecules, effectively linking them together.

A key challenge in using homobifunctional maleimide reagents is controlling the reaction to prevent unwanted side reactions and ensure the formation of the desired conjugate. acs.orgnih.gov Recent advances have led to the development of "on-demand" stabilizing maleimides. acs.orgnih.govnih.gov These reagents can be triggered by external stimuli, such as chemical signals, light, or enzymes, to undergo ring-opening hydrolysis of the thiosuccinimide bond after conjugation. acs.orgnih.govnih.gov This provides temporal control over the stabilization of the protein-protein conjugate, allowing for the assembly of complex structures with high purity and stability. acs.orgnih.govnih.gov

This approach has been used to construct bivalent and bispecific protein dimers targeting cancer-related antigens like PD-L1 and HER2. acs.orgnih.govnih.gov The resulting dimers have shown improved functionality compared to their monomeric counterparts. acs.orgnih.govnih.gov Furthermore, the modularity of this strategy allows for the creation of higher-order structures, such as trimeric and tetrameric antibody conjugates. nih.govresearchgate.net

Organic Synthesis Reagents

Beyond bioconjugation, thiosuccinimide derivatives serve as valuable reagents in organic synthesis, particularly in sulfenylation reactions.

Sulfenylation Reactions in Organic Transformations

N-(Organothio)succinimides are effective electrophilic sulfenylating agents used to introduce a sulfur-containing group onto a variety of organic molecules. beilstein-journals.org These reagents have been employed in a range of transformations, including:

Sulfenylation of Indoles: N-Thiosuccinimides, in the presence of trifluoroacetic acid, can be used for the C2-sulfenylation of indoles. mdpi.com

Formation of Thiosulfonates: N-(Organothio)succinimides react with sodium sulfinates in the presence of a Lewis acid catalyst, such as Sc(OTf)₃, to form thiosulfonates. beilstein-journals.org

Intermolecular Sulfenoamination of Alkenes: In the presence of BF₃·Et₂O, N-thiosuccinimides can react with alkenes and sulfonamides to produce β-sulfonylamino sulfides with high regio- and diastereoselectivity. beilstein-journals.org

N-Sulfenylation of Sulfonamides: A thiosuccinimide-enabled S-N cross-coupling strategy allows for the intermolecular N-sulfenylation of sulfonamides under additive-free conditions, providing access to N-sulfenylated products in good yields. rsc.org

Synthesis of α-Sulfenylated Enaminones: A four-component reaction involving acid chlorides, alkynes, amines, and N-thiosuccinimides, catalyzed by Yb(OTf)₃, can produce α-sulfenylated enaminones. researchgate.net

The use of N-(sulfenyl)succinimides and related phthalimides offers a versatile and often milder alternative to other sulfenylating reagents. beilstein-journals.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| "Succinimide, thio-" |

| 2,5-dimethylfuran |

| 2-(maleimidomethyl)-1,3-dioxane (MD) |

| Acid chlorides |

| Alkenes |

| Alkynes |

| Amines |

| Antibody-drug conjugates (ADCs) |

| BF₃·Et₂O |

| diaminopropionic acid (DPR) |

| HER2 |

| N-(Organothio)succinimides |

| N-aryl maleimides |

| N-succinimidyl S-acetylthioacetate (SATA) |

| N-succinimidyl S-acetylthiopropionate (SATP) |

| N-Thiosuccinimides |

| PD-L1 |

| Sc(OTf)₃ |

| Sodium sulfinates |

| Sulfonamides |

| Thiosulfonates |

| Toluene |

| Trifluoroacetic acid |

| tris(2-carboxyethyl)phosphine (TCEP) |

| Yb(OTf)₃ |

| β-sulfonylamino sulfides |

Acyl and Acylthio Transfer Reagents (e.g., NTSEs)

N-thiohydroxy succinimide (B58015) esters (NTSEs) have emerged as versatile reagents in organic synthesis, functioning as both acyl and acylthio surrogates. organic-chemistry.orgacs.org This dual reactivity allows for the synthesis of a diverse range of compounds, including ketones, thioesters, amides, and acyl disulfides, through the selective cleavage of C-S and N-S bonds. organic-chemistry.orgacs.org The challenge in synthetic chemistry often lies in differentiating between similarly reactive sites within a molecule, and NTSEs provide an innovative solution to this problem. organic-chemistry.orgresearchgate.net

The preparation of NTSEs is straightforward, involving the reaction of potassium thiolates with N-chlorosuccinimide. organic-chemistry.orgnih.gov These resulting esters are stable and can be stored for extended periods. organic-chemistry.org The selective activation of either the C-S or N-S bond is key to their utility. Palladium catalysts or amine nucleophiles can selectively activate the C-S bond, while zinc catalysts or thiols are used to activate the N-S bond. organic-chemistry.org This controlled reactivity enables high regioselectivity and efficiency in various chemical transformations. organic-chemistry.org

For instance, the reaction of NTSEs with Grignard reagents in the presence of a zinc catalyst like ZnCl2 facilitates the cleavage of the N-S bond, leading to the formation of thioesters. organic-chemistry.orgnih.gov Conversely, palladium-catalyzed cross-coupling of NTSEs with arylboronic acids results in acyl transfer to produce ketones. nih.govbeilstein-journals.org Amines and thiols can also react with NTSEs without the need for a metal catalyst to form amides and acyl disulfides, respectively. nih.govbeilstein-journals.org This chemoselective acyl and acylthio transfer capability makes NTSEs valuable tools for synthesizing complex molecules and modifying biomolecules. organic-chemistry.org

Table 1: Selective Acyl and Acylthio Transfer Reactions using NTSEs

| Nucleophile | Catalyst/Conditions | Product | Bond Cleaved |

| Grignard Reagent | ZnCl2 | Thioester | N-S |

| Arylboronic Acid | Palladium Catalyst | Ketone | C-S |

| Amine | No Catalyst | Amide | C-S |

| Thiol | No Catalyst | Acyl Disulfide | N-S |

This table summarizes the selective transfer reactions of N-thiohydroxy succinimide esters (NTSEs) with various nucleophiles, highlighting the catalyst used, the resulting product, and the selectively cleaved bond.

Stereoselective and Asymmetric Synthesis (e.g., Mannich Reaction, Michael Addition)

Thiosuccinimide derivatives play a significant role in stereoselective and asymmetric synthesis, particularly in reactions like the Mannich reaction and Michael addition.

The Mannich reaction is a three-component condensation that forms a β-aminocarbonyl compound, known as a Mannich base. scribd.comwikipedia.orgbyjus.com The reaction involves an enolizable carbonyl compound, an aldehyde (like formaldehyde), and an amine. scribd.comwikipedia.org The mechanism begins with the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile and reacts with the enol form of the carbonyl compound. wikipedia.org While direct involvement of "Succinimide, thio-" in the classical Mannich reaction is not the primary application, the underlying principles of nucleophilic addition are relevant to its chemistry.

The Michael addition of thiols to maleimides to form a thiosuccinimide linkage is a widely used bioconjugation technique. nih.govresearchgate.net This reaction is a cornerstone in the construction of antibody-drug conjugates (ADCs). nih.gov However, the resulting thiosuccinimide linkage can be unstable and undergo a retro-Michael reaction, leading to the release of the conjugated molecule. nih.govnih.gov To address this instability, research has focused on modifying the maleimide structure, such as using N-aryl maleimides, which can lead to more stable conjugates through hydrolysis of the thiosuccinimide ring. kinampark.commdpi.com The stereochemistry of the Michael addition can be influenced by various factors, leading to the formation of specific stereoisomers.

Furthermore, N-thiosuccinimides are utilized as electrophilic sulfur reagents in the enantioselective hydrothiolation of alkenes, leading to chiral sulfides with high enantiomeric excess. beilstein-journals.org These reactions often employ organocatalysts to activate the N-thiosuccinimide. beilstein-journals.org Additionally, the regio- and stereoselective thiocyanatothiolation of alkynes and alkenes can be achieved using N-thiosuccinimides in combination with ammonium (B1175870) thiocyanate (B1210189) under mild, metal-free conditions. nih.gov

C-S Bond Formation Methodologies

N-thiosuccinimides are valuable reagents for the formation of carbon-sulfur (C-S) bonds, a crucial transformation in the synthesis of many organosulfur compounds. researchgate.net They serve as stable, easy-to-handle, and less odorous alternatives to traditional sulfenylating agents like thiols. beilstein-journals.org

One significant application is in the thioetherification of alkenes. For example, a metal-free method using tris(pentafluorophenyl)borane (B72294) as a catalyst allows for the regiodivergent thioetherification of di- and trisubstituted alkenes with N-thiosuccinimide as the sulfenylating reagent. nih.gov This reaction can lead to either Csp²-H sulfenylation to form diphenylvinylsulfide derivatives or Csp³-S sulfenylation to produce allylic thioethers, depending on the alkene substrate. nih.gov The reaction is proposed to proceed through a thiiranium ion intermediate. nih.gov

N-thiosuccinimides are also employed in the synthesis of N-acylsulfenamides. nih.gov This is achieved by reacting primary amides, carbamates, sulfonamides, sulfinamides, and ureas with N-thiosuccinimides or N-thiophthalimides. nih.gov This method avoids the use of more reactive and less stable sulfenyl chlorides. nih.gov

Furthermore, N-thiosuccinimides can participate in annulation reactions. For instance, the intramolecular annulation of N-(arylthio)succinimides with alkynes, catalyzed by a Lewis acid like aluminum chloride, can produce π-conjugated benzo[b]thiophenes. beilstein-journals.orgbeilstein-journals.org They are also used in the synthesis of 3-sulfenylated coumarins through electrophilic thiolation. rsc.org The radical chemistry of N-sulfenyl succinimides is also being explored for C-S bond formation. researchgate.net

Building Blocks for Complex Molecular Architectures

The reactivity of the thiosuccinimide moiety makes it a valuable building block for the construction of complex molecular architectures, particularly in the field of bioconjugation and materials science. nih.govnih.gov

The Michael addition reaction between a maleimide and a thiol to form a thiosuccinimide linkage is a cornerstone of bioconjugation chemistry. nih.govresearchgate.netnih.gov This reaction is used to link proteins, peptides, and other biomolecules to create complex structures like antibody-drug conjugates (ADCs), fluorescently labeled proteins, and protein-polymer conjugates. nih.govnih.govacs.orgechemi.com The ability to create these complex conjugates allows for the development of targeted therapeutics and advanced diagnostic tools. nih.gov

While the stability of the thiosuccinimide linkage can be a concern, strategies have been developed to either enhance its stability or to utilize its reversible nature. For example, hydrolysis of the thiosuccinimide ring leads to a stable succinamic acid thioether. echemi.comulisboa.pt In some applications, on-demand cleavage of the thiosuccinimide linkage is desirable, and methods using palladium(II) complexes have been developed for this purpose. nih.govacs.org

Beyond bioconjugation, the fundamental reactivity of thiosuccinimide derivatives allows them to be incorporated into the synthesis of diverse and complex organic molecules. Their role as precursors to various sulfur-containing compounds makes them integral to building intricate molecular frameworks. beilstein-journals.orgrsc.org

Applications in Material Science

Corrosion Inhibition

Derivatives of succinimide, including those with thio- functionalities, have shown promise as corrosion inhibitors. researchgate.netchemrevlett.com For instance, N-(4-Hydroxyphenyl)maleimide can form stable chelates on metal surfaces, such as iron alloys, with the hydroxyl group enhancing its corrosion inhibition efficiency through hydrogen bonding. The general principle involves the formation of a protective layer on the metal surface, which prevents contact with corrosive agents. The presence of heteroatoms like sulfur and nitrogen in thiosuccinimide derivatives can contribute to their adsorption onto the metal surface, thereby inhibiting corrosion.

Lubricant Additives

Polyisobutylene (B167198) succinimides are widely used as dispersant additives in engine oils. lubrizol.com These additives help to keep engines clean by dispersing harmful sludge and soot particles that are generated during operation. lubrizol.com This prevents the oil from thickening, reduces wear, and keeps filters from clogging. lubrizol.com While the primary structure is a polyisobutylene succinimide, the introduction of sulfur-containing functionalities, creating thiosuccinimide-related structures, can enhance their performance, particularly in areas like friction modification and oxidation stability. google.com Thioureas derived from hydrocarbyl succinimides have been shown to offer superior performance as dispersants and friction modifiers in gasoline and diesel engines. google.com

Computational and Theoretical Investigations of Thio Succinimide